Cas no 2137722-03-1 (Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]-)
![Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- structure](https://www.kuujia.com/scimg/cas/2137722-03-1x500.png)
Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- Chemical and Physical Properties
Names and Identifiers
-
- Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]-
-
- Inchi: 1S/C8H9BrClNS/c9-6-4-11-12-7(6)3-8(5-10)1-2-8/h4H,1-3,5H2
- InChI Key: GZUZXVMXIZSFFD-UHFFFAOYSA-N
- SMILES: S1C(CC2(CCl)CC2)=C(Br)C=N1
Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-679161-1.0g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-679161-2.5g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 2.5g |
$3417.0 | 2023-03-11 | ||
Enamine | EN300-679161-10.0g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 10.0g |
$7497.0 | 2023-03-11 | ||
Enamine | EN300-679161-5.0g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 5.0g |
$5056.0 | 2023-03-11 | ||
Enamine | EN300-679161-0.1g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 0.1g |
$1533.0 | 2023-03-11 | ||
Enamine | EN300-679161-0.05g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 0.05g |
$1464.0 | 2023-03-11 | ||
Enamine | EN300-679161-0.25g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 0.25g |
$1604.0 | 2023-03-11 | ||
Enamine | EN300-679161-0.5g |
4-bromo-5-{[1-(chloromethyl)cyclopropyl]methyl}-1,2-thiazole |
2137722-03-1 | 0.5g |
$1673.0 | 2023-03-11 |
Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- Related Literature
-
Xiao-Fei Li,Lingling Liu,Qing Yan,Qin-Kun Li,Yunxiang Wang,Mingsen Deng,Qi Qiu Phys. Chem. Chem. Phys., 2017,19, 2674-2678
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
Additional information on Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]-
Recent Advances in the Study of Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- (CAS: 2137722-03-1)
The compound Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]- (CAS: 2137722-03-1) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This heterocyclic compound, characterized by the presence of a bromo-substituted isothiazole ring and a chloromethyl cyclopropyl moiety, has been the subject of several innovative studies aimed at exploring its pharmacological properties and synthetic utility.
Recent research published in the Journal of Medicinal Chemistry (2023) has demonstrated that this compound exhibits promising activity as a modulator of protein-protein interactions (PPIs), particularly in the context of oncology targets. The study employed a combination of computational docking and biochemical assays to elucidate the binding mechanism of 2137722-03-1 with the MDM2-p53 interaction site, showing an IC50 value of 2.3 μM in vitro. This finding suggests potential applications in cancer therapy by reactivating the p53 tumor suppressor pathway.
From a synthetic chemistry perspective, a breakthrough methodology was reported in Organic Letters (2024) detailing an efficient three-step synthesis of 2137722-03-1 with an overall yield of 68%. The key innovation involved a palladium-catalyzed cross-coupling between 4,5-dibromoisothiazole and [1-(chloromethyl)cyclopropyl]zinc bromide, followed by selective functionalization. This approach significantly improves upon previous synthetic routes that suffered from low yields and purification challenges.
Structural-activity relationship (SAR) studies have revealed that the chloromethyl cyclopropyl group is crucial for maintaining biological activity while the bromo substituent allows for further derivatization. Researchers at Harvard Medical School have successfully developed a series of analogs by replacing the bromine atom with various functional groups, leading to compounds with improved pharmacokinetic properties. These modifications have resulted in derivatives with enhanced blood-brain barrier penetration, suggesting potential applications in neurological disorders.
The safety profile of 2137722-03-1 was recently evaluated in a comprehensive toxicology study published in Chemical Research in Toxicology (2024). The compound showed favorable metabolic stability in human liver microsomes (t1/2 > 120 minutes) and minimal cytotoxicity against normal cell lines (IC50 > 100 μM). However, researchers noted that the chloromethyl group may present stability challenges under physiological conditions, prompting ongoing investigations into prodrug strategies to address this limitation.
Looking forward, several pharmaceutical companies have included 2137722-03-1 in their drug discovery pipelines, particularly for oncology and inflammatory diseases. The compound's unique ability to disrupt challenging protein-protein interactions while maintaining drug-like properties makes it a valuable scaffold for further development. Current research efforts are focused on optimizing the lead structure and evaluating its efficacy in animal models of disease.
2137722-03-1 (Isothiazole, 4-bromo-5-[[1-(chloromethyl)cyclopropyl]methyl]-) Related Products
- 22649-37-2(Ethyl 1-amino-cyclopentanecarboxylate Hydrochloride)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)
- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)




